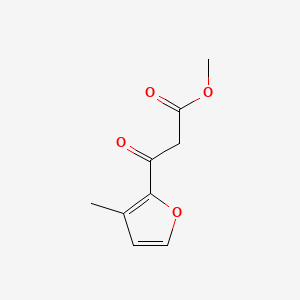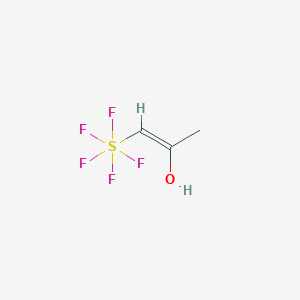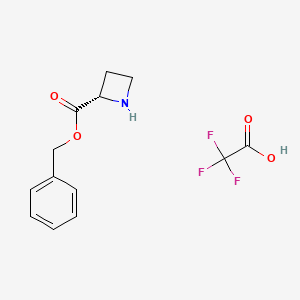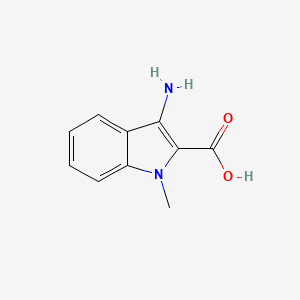
2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.68 g/mol . This compound is characterized by the presence of a cyanophenoxy group attached to an ethanesulfonyl chloride moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-cyanophenol with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction can be represented as follows:
3-Cyanophenol+Ethanesulfonyl chloride→2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Coupling Reactions: The cyanophenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions.
Hydrolysis: Water or aqueous bases are used to hydrolyze the sulfonyl chloride group.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Sulfonic Acid: Formed from hydrolysis.
Biaryl Compounds: Formed from coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide or sulfonate derivatives, which can further participate in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride
- 2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride
- 2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride
Uniqueness
2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride is unique due to the presence of the cyanophenoxy group, which imparts distinct reactivity and properties compared to other similar compounds. The cyanophenoxy group can participate in specific coupling reactions, making it valuable in the synthesis of biaryl compounds and other complex molecules .
Eigenschaften
Molekularformel |
C9H8ClNO3S |
|---|---|
Molekulargewicht |
245.68 g/mol |
IUPAC-Name |
2-(3-cyanophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c10-15(12,13)5-4-14-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5H2 |
InChI-Schlüssel |
RXCRPBBYZWQADJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCS(=O)(=O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















